molecular formula C14H23O4P B7778848 Bis(2-methylpropyl) phenyl phosphate CAS No. 38299-61-5

Bis(2-methylpropyl) phenyl phosphate

Cat. No. B7778848
CAS RN: 38299-61-5
M. Wt: 286.30 g/mol
InChI Key: TZOHKIXYILEQDW-UHFFFAOYSA-N
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Description

Bis(2-methylpropyl) phenyl phosphate is a useful research compound. Its molecular formula is C14H23O4P and its molecular weight is 286.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(2-methylpropyl) phenyl phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2-methylpropyl) phenyl phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pharmaceutical Applications : A study investigated aryl bis(3'-O-acetylthymidin-5'-yl) phosphate derivatives for their potential to hydrolyze to bis(nucleosid-5'-yl) phosphate under physiological conditions, which could have implications in medicinal chemistry and drug delivery (Farrow et al., 1990).

  • Bioreversible Protective Groups : Research on bis(acyloxymethyl) esters of phenyl phosphate and benzyl phosphate revealed insights into the stability of these compounds, which could be relevant in bioorganic chemistry and drug design (Srivastva & Farquhar, 1984).

  • Polymer Science : Bis(4-cyanophenyl) phenyl phosphate was introduced as a viscosity-reducing comonomer for phthalonitrile resins, highlighting its potential application in advanced polymer processing and material science (Terekhov et al., 2019).

  • Environmental and Health Studies : A study explored the association of urinary phosphorous-containing flame retardant metabolites with personal care and household product use, indicating potential environmental and health impacts of such chemicals (Ingle et al., 2018).

  • Material Enhancement : Research on 2,2'- methylene-bis (4,6-di-tert-butyl-phenyl) phosphate sodium, a nucleator of polypropylene, showed significant improvements in the mechanical properties of composites, suggesting its use in materials engineering and enhancement (Huang et al., 2013).

properties

IUPAC Name

bis(2-methylpropyl) phenyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23O4P/c1-12(2)10-16-19(15,17-11-13(3)4)18-14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOHKIXYILEQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COP(=O)(OCC(C)C)OC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395850
Record name bis(2-methylpropyl) phenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-methylpropyl) phenyl phosphate

CAS RN

38299-61-5
Record name bis(2-methylpropyl) phenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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